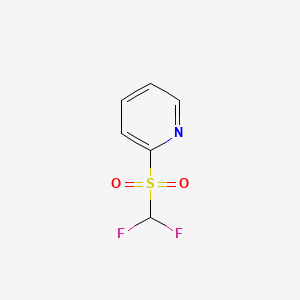
2-((ジフルオロメチル)スルホニル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Difluoromethyl)sulfonyl)pyridine is a chemical compound with the molecular formula C6H5F2NO2S. It is known for its role as a reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins from aldehydes and ketones . This compound is also referred to as Difluoromethyl 2-pyridyl sulfone and is used in the synthesis of fluorinated organic compounds .
科学的研究の応用
2-((Difluoromethyl)sulfonyl)pyridine has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethyl)sulfonyl)pyridine typically involves the reaction of pyridine with difluoromethyl sulfone under specific conditions. One common method includes the nucleophilic addition of the difluoromethyl sulfone anion to the pyridine ring, followed by a Smiles rearrangement to form the desired product . The reaction conditions often require a basic environment to facilitate the nucleophilic addition and subsequent rearrangement .
Industrial Production Methods
Industrial production of 2-((Difluoromethyl)sulfonyl)pyridine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-((Difluoromethyl)sulfonyl)pyridine undergoes several types of chemical reactions, including:
gem-Difluoroolefination: This reaction involves the formation of gem-difluoroolefins from aldehydes and ketones.
Halodifluoromethylation: This reaction introduces a halodifluoromethyl group into aldehydes and ketones.
(Fluorosulfonyl)difluoromethylation: This reaction involves the addition of a fluorosulfonyl difluoromethyl group to aldehydes and ketones.
Difluoro(sulfonato)methylation: This reaction involves the addition of a difluoro(sulfonato)methyl group to alkyl halides and triflates.
Aromatic difluoromethylation: This reaction introduces a difluoromethyl group into aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, alkyl halides, and triflates. The reactions typically require a basic environment and may involve the use of catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions include gem-difluoroolefins, halodifluoromethylated compounds, fluorosulfonyl difluoromethylated compounds, and aromatic difluoromethylated compounds .
作用機序
The mechanism of action of 2-((Difluoromethyl)sulfonyl)pyridine involves its role as a nucleophilic reagent in various chemical reactions. The difluoromethyl sulfone group acts as a nucleophile, attacking electrophilic centers in substrates such as aldehydes and ketones. This nucleophilic addition is often followed by a Smiles rearrangement, leading to the formation of stable intermediates and final products . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the substrates and the nucleophilic properties of the difluoromethyl sulfone group .
類似化合物との比較
2-((Difluoromethyl)sulfonyl)pyridine can be compared with other similar compounds, such as:
Difluoromethyl phenyl sulfone: This compound also contains a difluoromethyl sulfone group but is attached to a phenyl ring instead of a pyridine ring.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound contains a difluoromethyl sulfone group attached to an acetic acid moiety.
Difluoromethyl triflate: This compound contains a difluoromethyl group attached to a triflate moiety.
The uniqueness of 2-((Difluoromethyl)sulfonyl)pyridine lies in its ability to act as a versatile reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins and other fluorinated compounds .
特性
IUPAC Name |
2-(difluoromethylsulfonyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNSTAWTLXCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673044 |
Source


|
| Record name | 2-(Difluoromethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219454-89-3 |
Source


|
| Record name | 2-(Difluoromethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-difluoromethanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)


![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)




![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)
